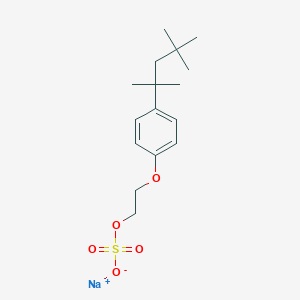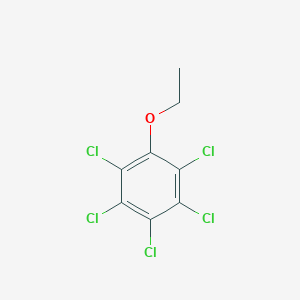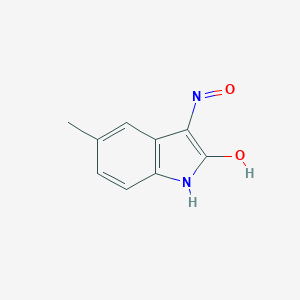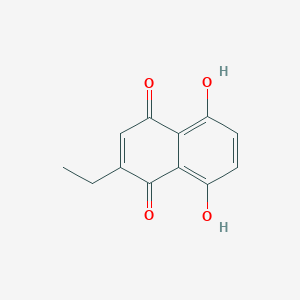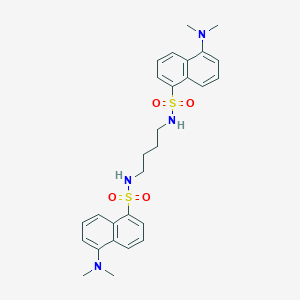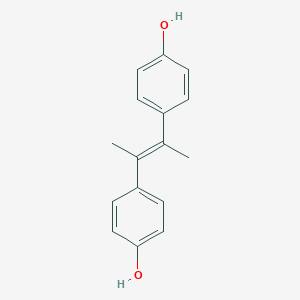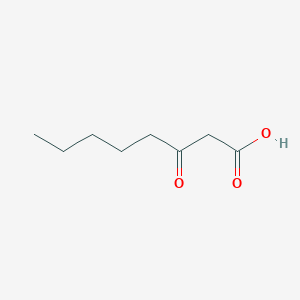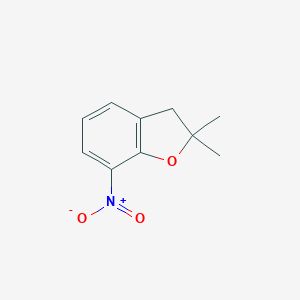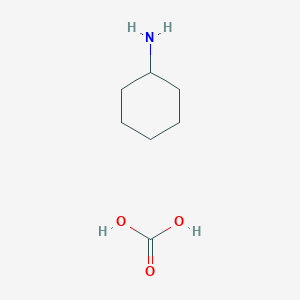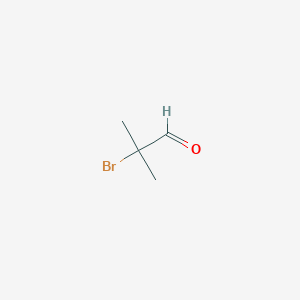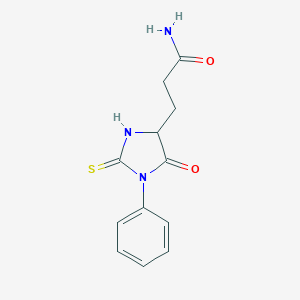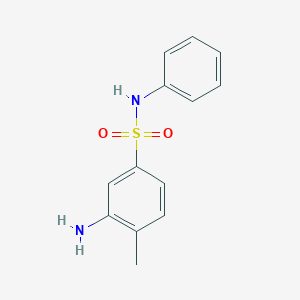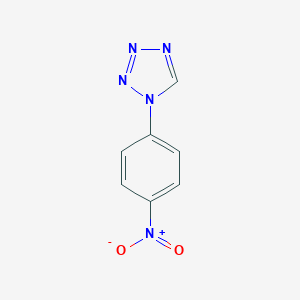
1-(4-Nitrophenyl)-1h-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-1h-tetrazole, commonly known as NPT, is a highly explosive compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique properties, such as high thermal stability, high energy content, and insensitivity to shock and friction.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-1h-tetrazole is not fully understood, but it is believed to involve the release of energy upon decomposition. When subjected to heat or shock, NPT decomposes rapidly, releasing a large amount of energy in the form of heat and gas. This energy release is what makes NPT an ideal candidate for use in explosives and propellants.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-(4-Nitrophenyl)-1h-tetrazole. However, it is known that exposure to NPT can cause irritation to the skin, eyes, and respiratory system. Additionally, prolonged exposure to NPT can cause damage to the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Nitrophenyl)-1h-tetrazole in lab experiments include its high energy content, insensitivity to shock and friction, and thermal stability. These properties make it an ideal candidate for use in experiments that require high-energy reactions. However, the limitations of using NPT in lab experiments include its explosive nature, which requires careful handling and storage, and its potential health hazards.
Orientations Futures
There are several future directions for research on 1-(4-Nitrophenyl)-1h-tetrazole. One area of interest is the development of safer and more efficient methods for synthesizing NPT. Additionally, research is needed to better understand the mechanism of action of NPT and its potential applications in other fields, such as medicine and energy storage. Finally, further investigation is needed to determine the potential health hazards associated with exposure to NPT and to develop methods for mitigating these hazards.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-1h-tetrazole is a highly explosive compound that has gained significant attention due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NPT have been discussed in this paper. Further research is needed to fully understand the potential applications and health hazards associated with this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Nitrophenyl)-1h-tetrazole can be achieved by several methods, including the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of a catalyst, the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of an acid, and the reaction of 4-nitrophenylhydrazine with triethyl orthoformate and sodium azide. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including military, aerospace, and pyrotechnics. The high energy content and insensitivity to shock and friction make it an ideal candidate for use in explosives and propellants. Additionally, NPT has been investigated for its potential use in gas generators, rocket motors, and airbags.
Propriétés
Numéro CAS |
14213-11-7 |
|---|---|
Nom du produit |
1-(4-Nitrophenyl)-1h-tetrazole |
Formule moléculaire |
C7H5N5O2 |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H |
Clé InChI |
NHYHTYJIILODSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
Autres numéros CAS |
16759-47-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



